Stereochemical Differentiation: (2R)-D-Histidyl-L-Prolinamide vs. (2S)-L-Histidyl-L-Prolinamide Diastereomer Identity
The compound's stereochemical identity as (2R)-D-histidyl-L-prolinamide dihydrobromide, confirmed by SMILES notation C1C[C@H](N(C1)C(=O)[C@@H](CC2=CNC=N2)N)C(=O)N , constitutes the primary differentiation from the naturally occurring L,L-diastereomer (CAS 33605-69-5), which bears the (2S) configuration at histidine. In the TRH receptor system, inversion of the histidine chiral center from L to D in the full tripeptide [D-His²]-TRH results in reduced receptor binding activity compared to TRH (Kd = 8.5 nM for TRH at high-affinity rat pituitary binding sites) [1]. In related peptide systems, substitution of L-His with D-His has been quantitatively shown to diminish biological activity—for example, in antioxidative peptide PHH, the D-His substitution (PHDH) reduced relative antioxidative activity approximately 2.0-fold at 4.0 × 10⁻⁵ M [2]. The D-configuration is also known to confer resistance to enzymatic hydrolysis by aminopeptidases that exhibit strict L-stereospecificity, a class-level inference supported by the general principle that D-amino acid incorporation reduces protease-mediated degradation rates .
| Evidence Dimension | Stereochemical configuration at histidine α-carbon and its biological consequences |
|---|---|
| Target Compound Data | (2R)-D-histidyl-L-prolinamide dihydrobromide; D-configuration at histidine; diastereomer of natural L,L form |
| Comparator Or Baseline | L-histidyl-L-prolinamide (CAS 33605-69-5): (2S)-L-histidyl-L-prolinamide; natural TRH metabolite scaffold |
| Quantified Difference | Inversion of histidine chirality (L→D) in full [D-His²]-TRH reduces receptor binding vs. TRH (Kd = 8.5 nM); in peptide PHH system, D-His substitution diminished antioxidative activity ~2.0-fold |
| Conditions | TRH receptor binding: rat anterior pituitary membrane fraction, competition for ³H-TRH binding [1]; antioxidative activity: peptide concentration 4.0 × 10⁻⁵ M [2] |
Why This Matters
The D-histidyl configuration directly determines receptor recognition, immunoreactivity (L-pyroglutamyl-D-histidyl-L-prolineamide exhibits only 1.08% of TRH immunoreactivity [3]), and metabolic fate, making the D,L form functionally non-substitutable with the L,L diastereomer in any receptor-binding, immunoassay, or metabolic stability application.
- [1] Aleksandrova M, Strbák V, Kruszyński M, Kupryszewski G, Tonon MC, Vaudry H. Synthesis, receptor binding affinities and alpha-MSH releasing activities of TRH analogues. Pol J Pharmacol Pharm. 1985 Mar-Apr;37(2):197-207. PMID: 2995954. View Source
- [2] Peptide properties data showing substitution of L-His with D-His diminished antioxidative activity (PHDH relative activity: ~2.0 at 4.0 × 10⁻⁵ M). Source: cqudfbp.net. View Source
- [3] The Preparation and Specificity of Antibody to Thyrotropin Releasing Hormone. L-pyroglutamyl-D-histidyl-L-prolineamide had 1.08% of the activity of TRH in immunoassay. Via xueshu.baidu.com. View Source
